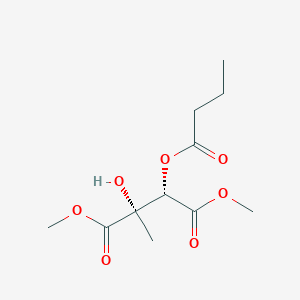
Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate is an organic compound with a complex structure that includes ester and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate typically involves esterification reactions. One common method is the reaction of (2S,3S)-3-hydroxy-2-methylsuccinic acid with butyric acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or amides.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate involves its interaction with specific molecular targets and pathways. The ester and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various effects depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl (2S,3S)-3-hydroxy-2-methylsuccinate
- Dimethyl (2S,3S)-3-(acetoxy)-2-hydroxy-2-methylsuccinate
- Dimethyl (2S,3S)-3-(propionyloxy)-2-hydroxy-2-methylsuccinate
Uniqueness
Dimethyl (2S,3S)-3-(butyryloxy)-2-hydroxy-2-methylsuccinate is unique due to its specific ester group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C11H18O7 |
|---|---|
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
dimethyl (2S,3S)-3-butanoyloxy-2-hydroxy-2-methylbutanedioate |
InChI |
InChI=1S/C11H18O7/c1-5-6-7(12)18-8(9(13)16-3)11(2,15)10(14)17-4/h8,15H,5-6H2,1-4H3/t8-,11+/m1/s1 |
InChI-Schlüssel |
VOMYKASIOYNQHX-KCJUWKMLSA-N |
Isomerische SMILES |
CCCC(=O)O[C@H](C(=O)OC)[C@@](C)(C(=O)OC)O |
Kanonische SMILES |
CCCC(=O)OC(C(=O)OC)C(C)(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Chloro-5-iodophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361271.png)
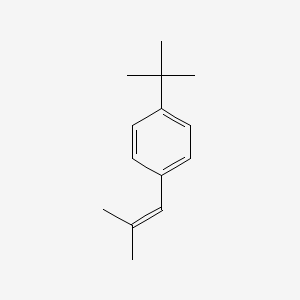

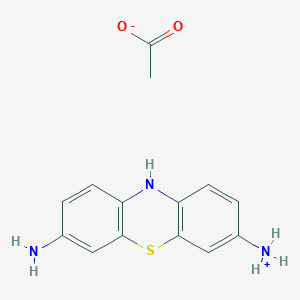
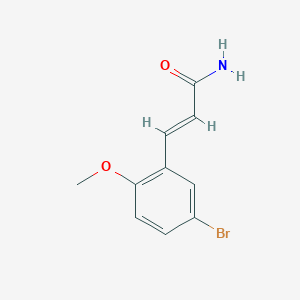
![6-(1-Adamantyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361316.png)
![N-(4-chloro-3-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361322.png)
![ethyl [(7-benzyl-5-oxo-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B13361335.png)
![4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13361340.png)
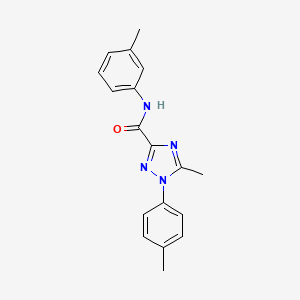
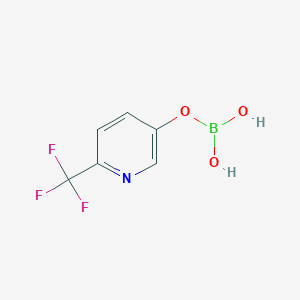

![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B13361368.png)
![6-(2-Naphthyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361371.png)
